5-Amino-2-methylnicotinic acid
Overview
Description
5-Amino-2-methylnicotinic acid: is a heterocyclic organic compound characterized by the presence of an amino group (-NH2) and a methyl group (-CH3) attached to a pyridine ring
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the reaction of 2-methylpyridine with nitric acid followed by reduction with hydrogen gas in the presence of a catalyst.
Industrial Production Methods: On an industrial scale, the compound is often produced via catalytic hydrogenation of 2-methylpyridine-5-nitro compounds.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form corresponding carboxylic acids.
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Halogenating agents like thionyl chloride (SOCl2) for chlorination.
Major Products Formed:
Oxidation: this compound can be oxidized to this compound carboxylic acid.
Reduction: The reduction of the amino group can yield 5-amino-2-methylnicotinamide.
Substitution: Substitution reactions can produce various halogenated derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex heterocyclic compounds. Biology: It serves as a precursor in the synthesis of biologically active molecules, including potential pharmaceuticals. Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents targeting various diseases. Industry: It is utilized in the manufacturing of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which 5-Amino-2-methylnicotinic acid exerts its effects depends on its specific application. For instance, in drug development, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
2-Amino-5-methylnicotinic acid: Similar structure but different position of the amino group.
3-Amino-2-methylnicotinic acid: Another positional isomer with distinct chemical properties.
4-Amino-2-methylnicotinic acid: Yet another positional isomer with unique reactivity.
This comprehensive overview highlights the significance of 5-Amino-2-methylnicotinic acid in various scientific and industrial contexts. Its versatility and unique properties make it a valuable compound in research and development.
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Properties
IUPAC Name |
5-amino-2-methylpyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-4-6(7(10)11)2-5(8)3-9-4/h2-3H,8H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGJSHAJEEDGWCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40652880 | |
Record name | 5-Amino-2-methylpyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40652880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1092286-36-6 | |
Record name | 5-Amino-2-methylpyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40652880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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